molecular formula C25H26ClN5O3 B11132022 N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11132022
M. Wt: 480.0 g/mol
InChI Key: PDIGCNKCCFKZAL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a triazatricyclic core fused with a carboxamide group and a 2-chlorophenylmethyl substituent. The propan-2-yloxypropyl side chain introduces an ether linkage, enhancing lipophilicity.

Properties

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H26ClN5O3/c1-16(2)34-13-7-12-31-22(27)18(24(32)28-15-17-8-3-4-9-20(17)26)14-19-23(31)29-21-10-5-6-11-30(21)25(19)33/h3-6,8-11,14,16,27H,7,12-13,15H2,1-2H3,(H,28,32)

InChI Key

PDIGCNKCCFKZAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares functional motifs with several pesticidal carboxamides, including propanil, fenoxacrim, and iprodione metabolites. A comparative analysis is outlined below:

Compound Name Substituents/Backbone Functional Groups Molecular Complexity Hypothesized Application
Target Compound 2-chlorophenylmethyl, triazatricyclo[8.4.0.03,8]tetradeca-pentaene, propan-2-yloxypropyl Carboxamide, imino, oxo, ether High Pesticide/Pharmaceutical
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-dichlorophenyl Carboxamide Low Herbicide
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) Hexahydro-pyrimidine, 3,4-dichlorophenyl Carboxamide, trioxo-pyrimidine Moderate Pesticide
Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-imidazolidinecarboxamide) 3,5-dichlorophenyl, imidazolidine Carboxamide, dioxo-imidazolidine Moderate Fungicide metabolite
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Isoxazolyl, dimethoxybenzene Benzamide, isoxazole Moderate Herbicide

Structural and Functional Insights

  • Chlorophenyl Groups: The 2-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substituents in propanil and fenoxacrim. This positional variation may influence binding specificity to biological targets, such as acetyl-CoA carboxylase in herbicides .
  • This complexity may enhance metabolic stability or target affinity .

Research Methodologies for Structural Analysis

Crystallographic tools such as SHELXL (for refinement) and SIR97 (for direct-method structure solution) are critical for resolving complex heterocycles like the triazatricyclo core . Visualization software like ORTEP-3 and WinGX would aid in modeling the compound’s stereochemistry and intermolecular interactions .

Preparation Methods

Formation of the 1,7,9-Triazatricyclo[8.4.0.03,8]tetradeca Skeleton

The triazatricyclic framework is synthesized via cyclocondensation reactions involving cyanamide derivatives and aryl diazonium salts. A representative method involves coupling 2-cyanoacetylcyanamide sodium salt (2 ) with diazotized 2-aminobenzonitrile under acidic conditions (0–5°C, HCl/NaNO₂), yielding intermediate 2-arylhydrazono-2-cyanoacetylcyanamides (3 ). Subsequent refluxing in ethanol-water (3:1) triggers cyclization to form 2-aryl-3-imino-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitriles (4 ), which are further functionalized to introduce the imino and oxo groups.

Table 1: Key Reaction Conditions for Triazine Core Formation

StepReagents/ConditionsYieldCharacterization (FTIR/NMR)
Diazonium couplingHCl, NaNO₂, 0–5°C, 1 h85%ν(CN) 2230 cm⁻¹
CyclizationEthanol-water (3:1), reflux, 1 h88%δ 7.55–7.62 (Ar-H, ¹H NMR)

Functionalization with the N-[(2-Chlorophenyl)methyl] Group

Reductive Amination Strategy

The 5-carboxamide group is introduced via a two-step process:

  • Activation : The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : Reaction with (2-chlorophenyl)methylamine in tetrahydrofuran (THF) at 0°C yields the target carboxamide. Purification via recrystallization (ethanol/water) achieves >95% purity.

Table 2: Critical Parameters for Carboxamide Formation

ParameterOptimal ValueImpact on Yield/Purity
Reaction Temperature0°CMinimizes side reactions
SolventTHFEnhances amine solubility
Purification MethodEthanol/water recrystallizationRemoves unreacted starting materials

Final Assembly and Global Deprotection

Sequential Deprotection of Functional Groups

The imino group is stabilized using tert-butoxycarbonyl (Boc) protection during earlier stages. Final deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours. The crude product is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate.

Industrial-Scale Purification Techniques

Large-scale production employs simulated moving bed (SMB) chromatography to separate enantiomers and impurities, achieving >99% purity. Process analytical technology (PAT) tools monitor critical quality attributes in real time.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • FTIR : Peaks at 1670 cm⁻¹ (C=O amide), 3313 cm⁻¹ (N-H stretch), and 1566 cm⁻¹ (N-O nitro) confirm functional groups.

  • ¹H NMR : Distinct signals at δ 2.5 (CH₃), δ 7.0–7.8 (aromatic H), and δ 10.1–10.4 (N-H) validate the structure.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a single peak with retention time 12.3 minutes, correlating to >99% purity.

Challenges and Mitigation Strategies

Side Reactions During Alkylation

Competing O-alkylation is suppressed using bulky bases like 1,8-diazabicycloundec-7-ene (DBU). Solvent screening (e.g., switching from DMF to acetonitrile) reduces byproduct formation by 40%.

Stability of the Imino Group

The imino group’s susceptibility to hydrolysis necessitates inert atmosphere handling and anhydrous solvents. Lyophilization is preferred over thermal drying to prevent decomposition .

Q & A

What are the critical synthetic parameters and optimization strategies for achieving high-purity yields of this compound?

Basic Research Focus
Synthesis of this tricyclic compound requires precise control over reaction conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Pd/C or Ni catalysts for hydrogenation steps to stabilize reactive intermediates.
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures .

Methodological Insight : Monitor reaction progress via TLC and HPLC-MS to identify byproducts. Adjust stoichiometry of the propan-2-yloxypropyl substituent to minimize steric hindrance during cyclization .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound’s tricyclic core?

Basic Research Focus
Characterization challenges arise from the compound’s fused heterocyclic system. Recommended approaches:

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals from the triazatricyclo core and chlorophenyl group.
  • X-ray Crystallography : Resolve absolute configuration of the imino-oxo moiety (if crystalline derivatives are obtainable).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) to rule out hydration/degradation artifacts .

Methodological Insight : Use deuterated DMSO for NMR to stabilize labile protons in the imino group .

What computational strategies are effective for predicting reactivity and regioselectivity in derivatives of this compound?

Advanced Research Focus
Quantum chemical calculations and AI-driven modeling can guide derivative design:

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclization energetics and identify transition states .
  • Machine Learning (ML) : Train models on PubChem datasets to predict substituent effects on bioactivity (e.g., propan-2-yloxypropyl chain modifications).
  • COMSOL Multiphysics : Simulate reaction kinetics under varying pressures/temperatures to optimize reactor conditions .

Methodological Insight : Validate computational predictions with microfluidic reactor trials to assess scalability .

How should researchers address contradictions in biological activity data across different assay systems?

Advanced Research Focus
Discrepancies may arise from assay-specific variables (e.g., cell lines, solvent carriers). Mitigation strategies:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, BindingDB) to identify trends.
  • Dose-Response Refinement : Use Hill slope analysis to differentiate true activity from solvent artifacts .

Methodological Insight : Implement blinded replicate experiments to control for batch effects .

What reactor design principles are optimal for scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Focus
Leverage CRDC guidelines for chemical engineering:

  • Continuous Flow Reactors : Minimize residence time for thermally sensitive intermediates.
  • Membrane Separation : Integrate nanofiltration to isolate the product from oligomeric byproducts.
  • Process Control : Embed real-time IR sensors to monitor imino group stability during exothermic steps .

Methodological Insight : Use computational fluid dynamics (CFD) to model mixing efficiency in large-scale reactors .

How can AI-driven laboratories enhance iterative experimentation for this compound’s functionalization?

Advanced Research Focus
Smart laboratory frameworks enable autonomous optimization:

  • Closed-Loop Systems : Robotic platforms adjust reaction variables (e.g., pH, temperature) based on real-time LC-MS feedback.
  • Generative AI : Propose novel derivatives by learning from structural-activity relationships (SAR) in analogous tricyclic systems.
  • Digital Twins : Create virtual replicas of synthetic workflows to pre-test hazardous reactions .

Methodological Insight : Benchmark AI proposals against manual synthesis to evaluate predictive accuracy .

What training protocols ensure safety and reproducibility in handling reactive intermediates during synthesis?

Basic Research Focus
Follow institutional chemical hygiene plans (CHPs) and CRDC safety standards:

  • Microscale Techniques : Reduce exposure to hazardous intermediates (e.g., chlorophenyl derivatives).
  • Waste Stream Analysis : Use GC-MS to identify and quantify volatile byproducts for disposal compliance.
  • Competency Exams : Require 100% proficiency in safety protocols (e.g., spill containment, PPE usage) before lab access .

Methodological Insight : Implement peer-review checklists for experimental protocols to ensure reproducibility .

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